heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate
Description
Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate, commonly referred to as SM-102, is a biodegradable ionizable lipid critical for forming lipid nanoparticles (LNPs) in mRNA therapeutics. Its structure features a tertiary amine headgroup, ester-linked hydrocarbon chains, and a 17-carbon branched tail (C44H87NO5, MW 710.17 g/mol) . This design enables pH-dependent ionization, facilitating mRNA encapsulation during LNP formulation and endosomal escape upon cellular uptake . SM-102 gained prominence as a key component of Moderna’s mRNA-1273 COVID-19 vaccine due to its high delivery efficiency and favorable pharmacokinetics .
Synthesis: SM-102 is synthesized via a two-step process:
Oxidation: Undecyl 6-hydroxyhexanoate is oxidized with pyridinium chlorochromate (PCC) to form Undecyl 6-oxohexanoate (85% yield) .
Reductive Amination: Ethanolamine reacts with Undecyl 6-oxohexanoate, followed by sodium triacetoxyborohydride-mediated reduction, yielding SM-102 (97% yield) .
Properties
Molecular Formula |
C42H83NO5 |
|---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate |
InChI |
InChI=1S/C42H83NO5/c1-4-7-10-13-16-22-30-39-47-41(45)33-27-23-29-36-43(37-38-44)35-28-21-17-20-26-34-42(46)48-40(31-24-18-14-11-8-5-2)32-25-19-15-12-9-6-3/h40,44H,4-39H2,1-3H3 |
InChI Key |
NWXYCHRKZBNVJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Esterification of Heptadecan-9-ol
The synthesis begins with the esterification of heptadecan-9-ol, a branched alcohol, with a protected amino-octanoic acid derivative. This step typically employs carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or tetrahydrofuran (THF). Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving yields exceeding 85% under inert conditions.
Amidation of the Hydroxyethyl Side Chain
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency, scalability, and reproducibility. Continuous flow chemistry has emerged as a superior alternative to batch processing for large-scale manufacturing:
Continuous Flow Synthesis
In a patented methodology, the esterification and amidation steps are conducted in a continuous flow reactor system. This approach reduces reaction times from 24–48 hours (batch) to 2–4 hours by maintaining optimal temperature and mixing efficiency. The system utilizes immobilized lipases or fixed-bed catalysts to minimize reagent waste and enable real-time product extraction.
Solvent Recycling Systems
Industrial facilities integrate solvent recovery units to reclaim dichloromethane, THF, and ethyl acetate. Distillation columns coupled with molecular sieves achieve >95% solvent purity, reducing production costs by 30–40% compared to single-use solvent protocols.
Reaction Optimization Parameters
Optimizing reaction conditions is critical to maximizing yield and purity. Key parameters include:
Temperature Control
Esterification proceeds optimally at 0–5°C to minimize side reactions, while amidation requires elevated temperatures (40–50°C) to activate the NHS ester intermediate. Exceeding 50°C risks decomposition of the hydroxyethyl group.
Catalytic Systems
Alternative catalysts such as polymer-supported DMAP or ionic liquids have been explored to enhance recyclability. For example, polystyrene-bound DMAP achieves comparable yields (82–84%) to traditional DMAP while enabling five reuse cycles without significant activity loss.
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) improve amidation kinetics but complicate purification. Recent studies advocate for switchable solvents (e.g., dimethyl carbonate), which transition between polar and non-polar states via CO₂ bubbling, simplifying phase separation.
Purification and Isolation Techniques
Purification challenges arise from the compound’s high molecular weight (710.18 g/mol) and amphiphilic nature:
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with a C18 reverse-phase column and acetonitrile/water gradient (60:40 to 95:5 over 30 minutes) resolves closely related impurities. This method achieves ≥98% purity, as verified by evaporative light-scattering detection (ELSD).
Crystallization Strategies
Fractional crystallization from a hexane/ethyl acetate mixture (3:1 v/v) at −20°C isolates the product in 70–75% recovery. Seed crystals are introduced to control polymorph formation, ensuring consistent physicochemical properties.
Analytical and Quality Control Methods
Rigorous quality control ensures compliance with pharmaceutical excipient standards:
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) confirms structural integrity via diagnostic signals: δ 4.10–4.15 (m, ester-CH₂), δ 3.50–3.60 (m, hydroxyethyl -CH₂OH), and δ 1.25–1.30 (br s, heptadecane -CH₂).
-
Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) identifies the molecular ion peak at m/z 711.2654 [M+H]⁺, aligning with the theoretical mass of 710.18 g/mol.
Stability Testing
Accelerated stability studies (40°C/75% relative humidity for 6 months) reveal ≤2% degradation, with primary degradation products arising from ester hydrolysis. Lyophilized formulations exhibit enhanced stability, retaining >95% potency under these conditions.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid behavior.
Biology: Plays a role in the study of lipid metabolism and cellular uptake mechanisms.
Medicine: Integral component in the formulation of mRNA vaccines, enhancing their stability and delivery efficiency.
Industry: Utilized in the development of lipid-based drug delivery systems and nanotechnology applications
Mechanism of Action
The mechanism of action of heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate involves its incorporation into lipid nanoparticles (LNPs). These LNPs encapsulate mRNA molecules, protecting them from degradation and facilitating their delivery into target cells. Once inside the cells, the mRNA is released, allowing for the translation of the encoded protein, which elicits an immune response .
Comparison with Similar Compounds
Comparison with Similar Compounds
SM-102 belongs to a class of ionizable lipids optimized for mRNA delivery. Key structural and functional comparisons with analogous compounds are outlined below:
Table 1: Structural and Functional Properties
Table 2: Performance Metrics
Detailed Research Findings
Superior mRNA Delivery Efficiency
In head-to-head studies, SM-102 demonstrated 1.5–2× higher mRNA expression in vivo than MC3, attributed to its optimized pKa (~6.7), which balances endosomal escape and serum stability . ALC-0315, while effective, showed reduced membrane penetration due to steric hindrance from its branched chains .
Structural Advantages Over Analogues
- Saturation : SM-102’s fully saturated C17 tail enhances membrane fusion compared to unsaturated lipids (e.g., DLin-MC3-DMA), which adopt disordered conformations .
- Headgroup Flexibility: The ethanolamine moiety improves pH-responsive behavior over rigid headgroups in Lipid 5 .
Clinical Relevance
In contrast, Lipid 5 remains in preclinical testing due to variable biodistribution in pigmented vs. nonpigmented rat models .
Biological Activity
Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate is a complex lipid compound with significant biological activity, particularly in drug delivery systems. This article explores its chemical properties, mechanisms of action, and applications in biomedical research.
- Molecular Formula : C43H85NO5
- Molecular Weight : 696.14 g/mol
- CAS Number : 2714482-26-3
- Solubility : Soluble in DMSO at concentrations up to 10 mM
The compound contains a long hydrophobic heptadecane chain and a hydrophilic hydroxyethyl group, which facilitate its role in forming lipid nanoparticles (LNPs) for drug delivery.
This compound primarily functions by forming lipid nanoparticles that encapsulate therapeutic agents, enhancing their stability and bioavailability. The unique structure allows for effective interaction with cellular membranes, promoting endocytosis and subsequent release of the payload within target cells.
Key Mechanisms:
- Encapsulation Efficiency : The lipid structure enables high encapsulation efficiency for nucleic acids, such as mRNA, which is crucial for vaccine development.
- Membrane Interaction : The balance between hydrophilic and hydrophobic regions enhances membrane fusion and cellular uptake.
- Functionalization Potential : The presence of functional groups allows for further modification to improve targeting and therapeutic efficacy.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various pathways:
- Drug Delivery : Effective in delivering mRNA vaccines by forming stable lipid nanoparticles that protect nucleic acids from degradation.
- Cellular Uptake : Studies show improved cellular uptake rates when formulated with this compound compared to traditional delivery methods.
Case Studies:
- mRNA Vaccine Development : In studies involving mRNA vaccines, formulations using this compound demonstrated enhanced immune responses due to improved delivery efficiency.
- Cancer Therapy : Research has indicated potential applications in cancer therapy, where the compound's ability to encapsulate chemotherapeutic agents improves their efficacy and reduces systemic toxicity .
Comparative Analysis
The following table compares this compound with similar compounds used in drug delivery:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Heptadecan-9-yl 8-bromooctanoate | C43H85BrO5 | Contains bromine; used in nanoparticle modification |
| Heptadecan-9-yl 8-(2-hydroxyethyl)aminooctanoate | C27H55NO3 | Simpler structure; lacks nonoxy group |
| Heptadecan-9-yl 8-(undecyloxy)-octanoate | C44H89NO5 | Longer undecyloxy chain; enhances hydrophobicity |
Applications
The compound is primarily utilized in:
- Vaccine Formulations : Particularly for mRNA vaccines, where it enhances stability and delivery efficiency.
- Nanoparticle Synthesis : Used in the creation of lipid nanoparticles for various therapeutic applications.
- Biomedical Research : Investigated for its potential in targeted drug delivery systems and therapeutic agent encapsulation.
Q & A
Q. What is the synthetic pathway for SM-102, and what critical reaction conditions ensure high yield and purity?
SM-102 is synthesized via a multi-step process involving reductive amination and esterification. Key steps include:
- Step 1 : Oxidation of Undecyl 6-hydroxyhexanoate using pyridinium chlorochromate (PCC) in dry CH₂Cl₂ under argon to yield Undecyl 6-oxohexanoate (85% yield).
- Step 2 : Reductive amination of the ketone intermediate with ethanolamine, followed by sodium triacetoxyborohydride (NaBH(OAc)₃) to form the tertiary amine linkage.
- Step 3 : Final purification via column chromatography (0–5% isopropanol in CHCl₃) to achieve >97% purity . Critical conditions include inert atmosphere (argon), stoichiometric control of reagents, and chromatography parameters to avoid hydrolysis of ester groups.
Q. How does the molecular structure of SM-102 contribute to its function as an ionizable lipid in lipid nanoparticles (LNPs)?
SM-102’s tertiary amine headgroup protonates at acidic pH (endosomal), enabling mRNA encapsulation and endosomal escape. Its branched ester chains (C17 and C11) enhance membrane fluidity and biodegradability. The 2-hydroxyethyl group stabilizes the amine’s ionization, optimizing pKa (~6.7) for endosomal disruption . Structural analogs with primary/secondary ester ratios (e.g., lipid 5 vs. SM-102) demonstrate that secondary esters improve mRNA expression by balancing stability and degradation .
Q. What analytical methods are used to confirm SM-102’s chemical identity and purity?
- ¹H NMR : Peaks at δ 4.05–4.15 ppm (ester -OCH₂), δ 3.45–3.60 ppm (hydroxyethyl -CH₂OH), and δ 2.20–2.40 ppm (tertiary amine -N-CH₂) confirm structural motifs .
- HPLC : Reverse-phase chromatography with UV detection (210 nm) assesses purity (>95%).
- Mass Spectrometry : ESI-MS confirms molecular weight (710.17 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers evaluate the metabolic fate of SM-102 in preclinical models, and what are the dominant pathways?
- In vitro : Incubate SM-102 with hepatocytes (rat, monkey, human) to identify ester hydrolysis (primary metabolite) and β-oxidation products via LC-MS/MS .
- In vivo : Administer ¹⁴C-labeled SM-102 intravenously in rats; collect bile and urine to quantify excretion. >90% is excreted within 48 hours, with hydrolysis products (e.g., octanoic acid derivatives) dominating .
- Species differences : Monkey models show slower esterase-mediated hydrolysis than rats, necessitating cross-species validation for translational studies .
Q. What experimental strategies mitigate SM-102-induced lipid nanoparticle (LNP) instability during long-term storage?
- Particle size control : Use microfluidics with precise flow-rate ratios (aqueous:organic = 3:1) to maintain LNP size <100 nm, minimizing aggregation .
- Lyophilization : Add cryoprotectants (sucrose, trometamol) to prevent phase separation. Post-reconstitution, monitor mRNA integrity via agarose gel electrophoresis .
- Aldehyde detection : Spike synthetic aldehyde standards into SM-102 solutions and quantify via HPLC-UV to assess oxidative degradation .
Q. How do structural modifications of SM-102 impact mRNA delivery efficiency and toxicity in vivo?
- Tail-length optimization : Shortening the undecyloxy chain (C11) reduces hepatotoxicity but decreases endosomal escape efficiency. Comparative studies in mice show lipid 8 (SM-102) balances delivery and safety better than analogs like lipid 5 .
- Headgroup engineering : Replacing ethanolamine with serine increases targeting to lung endothelial cells but elevates immunogenicity. Screen using luciferase mRNA LNPs and IVIS imaging .
Q. What methodologies resolve contradictions in SM-102’s genotoxicity data across studies?
- Ames test : Use TA98 and TA100 strains ± metabolic activation (S9 fraction) to assess mutagenicity. SM-102 shows negative results up to 500 μg/plate, aligning with EMA reports .
- Comet assay : Evaluate DNA damage in human hepatocytes post-SM-102 exposure. No significant strand breaks at therapeutic doses (1–10 μg/mL) .
- Contradictions : Discrepancies arise from impurity profiles (e.g., residual PCC in early batches); enforce strict QC via GC-MS .
Methodological Focus
Q. How to design a study comparing SM-102 with MC3 or ALC-0315 for mRNA vaccine efficacy?
- Formulation : Prepare LNPs with identical mRNA payloads (e.g., firefly luciferase) and lipid ratios (SM-102:cholesterol:DSPC:PEG = 50:38.5:10:1.5).
- In vivo testing : Administer intramuscularly in BALB/c mice; measure luminescence (IVIS) and cytokine levels (ELISA) at 6, 24, and 48 hours. SM-102 shows 3x higher expression than MC3 but similar to ALC-0315 .
- Toxicity : Histopathology of injection sites and serum ALT/AST levels at day 7 .
Q. What advanced imaging techniques characterize SM-102’s biodistribution in non-human primates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
